1H-indazole-4-sulfonyl chloride

Catalog No.
S12580901
CAS No.
M.F
C7H5ClN2O2S
M. Wt
216.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indazole-4-sulfonyl chloride

Product Name

1H-indazole-4-sulfonyl chloride

IUPAC Name

1H-indazole-4-sulfonyl chloride

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10)

InChI Key

AFMZKAGDZCDCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)S(=O)(=O)Cl

1H-Indazole-4-sulfonyl chloride is a chemical compound characterized by the presence of a sulfonyl chloride group attached to the 4-position of the indazole ring system. Indazole itself is a bicyclic structure formed by the fusion of a benzene ring with a pyrazole ring, making it a member of the larger class of nitrogen-containing heterocycles. The sulfonyl chloride functional group (-SO2Cl) enhances the reactivity of this compound, making it valuable in various synthetic applications, particularly in the field of medicinal chemistry and organic synthesis.

  • N-Alkylation: Under basic conditions, this compound can undergo N-alkylation, allowing for the introduction of alkyl groups onto the nitrogen atom of the indazole ring. This reaction has been utilized to synthesize various derivatives with potential biological activity .
  • Kemp Elimination: This reaction involves the elimination of a sulfonamide from the sulfonyl chloride, leading to the formation of new products. It is particularly useful in synthesizing complex molecules from simpler precursors .
  • Electrophilic Substitution: The sulfonyl chloride group can act as an electrophile in substitution reactions, facilitating further functionalization at various positions on the indazole ring .

Compounds containing the indazole structure, including 1H-indazole-4-sulfonyl chloride, have shown promising biological activities. They exhibit potential as:

  • Anticancer Agents: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Agents: The presence of the sulfonyl chloride group may enhance their interaction with biological targets, making them effective against certain bacterial strains.
  • Anti-inflammatory Agents: Research indicates that indazole derivatives can modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.

The synthesis of 1H-indazole-4-sulfonyl chloride typically involves:

  • Starting Materials: The synthesis often begins with commercially available indazole or its derivatives.
  • Sulfonation: Indazole is treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl group at the desired position.
  • Chlorination: The resultant sulfonic acid derivative can be converted to sulfonyl chloride through treatment with thionyl chloride or phosphorus pentachloride, which replaces the hydroxyl group with a chlorine atom.

These methods allow for efficient production and functionalization of 1H-indazole-4-sulfonyl chloride .

1H-Indazole-4-sulfonyl chloride finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Material Science: Used in the development of polymeric materials due to its reactive sulfonyl chloride group.
  • Agricultural Chemistry: Potentially utilized in creating agrochemicals for pest control and plant growth regulation.

Interaction studies involving 1H-indazole-4-sulfonyl chloride have focused on its binding affinity and mechanism of action with various biological targets:

  • Enzyme Inhibition: Research has shown that derivatives can inhibit specific enzymes related to disease pathways, highlighting their potential as drug candidates.
  • Protein Interactions: Studies using molecular docking simulations have provided insights into how these compounds interact with protein targets, which is crucial for drug design .

Several compounds share structural similarities with 1H-indazole-4-sulfonyl chloride. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1H-Indazole-5-sulfonyl chlorideSimilar indazole structure but with a sulfonyl group at position 5Different reactivity patterns due to position change
1H-Pyrazole-4-sulfonyl chloridePyrazole ring system instead of indazoleExhibits different biological activity profiles
1H-Imidazole-4-sulfonyl chlorideImidazole ring system; often used in medicinal chemistryDistinct properties due to nitrogen positioning

The uniqueness of 1H-indazole-4-sulfonyl chloride lies in its specific position of substitution on the indazole ring, which influences its reactivity and biological activity compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.9760263 g/mol

Monoisotopic Mass

215.9760263 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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